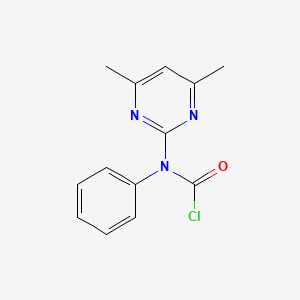
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride is a chemical compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a phenyl group attached to the carbamoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient in producing 2-anilinopyrimidines, including novel derivatives . The reaction conditions often involve the use of aromatic nucleophilic substitution, where the halogen atom in the pyrimidine ring is replaced by the aniline derivative under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times .
化学反应分析
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include aniline derivatives, strong acids, and bases. Microwave-assisted conditions are often employed to enhance reaction efficiency and reduce by-product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with aniline derivatives can yield various 2-anilinopyrimidine derivatives .
科学研究应用
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride has several scientific research applications, including:
作用机制
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its molecular targets and pathways are determined by the specific applications and reactions it undergoes .
相似化合物的比较
Similar Compounds
Similar compounds to N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride include:
- N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl bromide
- N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl iodide
- N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl fluoride
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring and the presence of the carbamoyl chloride moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry .
属性
分子式 |
C13H12ClN3O |
|---|---|
分子量 |
261.70 g/mol |
IUPAC 名称 |
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride |
InChI |
InChI=1S/C13H12ClN3O/c1-9-8-10(2)16-13(15-9)17(12(14)18)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI 键 |
NQWPMMGOXPNSLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)N(C2=CC=CC=C2)C(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid](/img/structure/B13506622.png)
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride](/img/structure/B13506626.png)

![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)
![2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)
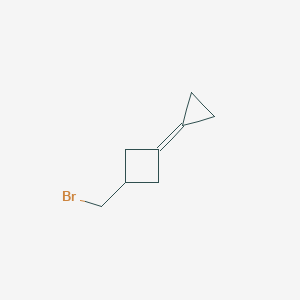

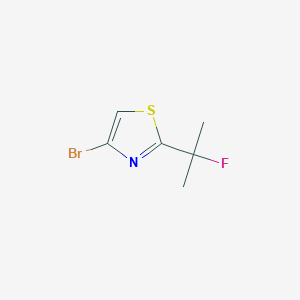

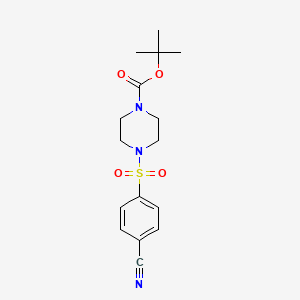
![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
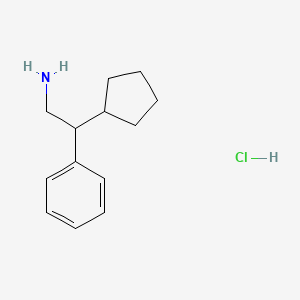
![2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)
![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)
